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Compound of Interest

Compound Name:
2-(3-(Benzyloxy)-2-oxoazepan-1-

yl)acetic acid

CAS No.: 2080412-76-4

Cat. No.: B2905228

Get Quote

Core Scaffold Analysis & Synthetic Methodologies for Drug Discovery

Executive Summary
3-benzyloxy-ε-caprolactam acetic acid (systematically: 2-(3-(benzyloxy)-2-oxoazepan-1-
yl)acetic acid) acts as a critical intermediate in the synthesis of metalloprotease inhibitors and

constrained peptide analogs. The 7-membered lactam ring (ε-caprolactam) serves as a rigid

backbone that restricts the conformational freedom of the peptide chain, mimicking a

-turn secondary structure. The 3-benzyloxy group functions as a masked hydroxyl or amino
functionality (depending on downstream transformation), while the N-acetic acid moiety
typically serves as a zinc-binding group (ZBG) or a linker for peptide elongation.

Key Applications
Dual ACE/NEP Inhibitors: Precursor to mercaptoacyl lactams (e.g., Omapatrilat analogs) for

treating hypertension.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2905228#bc-rfq
https://www.benchchem.com/product/b2905228/docs?utm_src=pdf-body#technical-guide-3-benzyloxy-caprolactam-acetic-acid-derivatives
https://www.benchchem.com/product/b2905228/docs?utm_src=pdf-body#technical-guide-3-benzyloxy-caprolactam-acetic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905228?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptidomimetics: Mimics the Gly-Ser or Gly-Cys dipeptide turn, stabilizing bioactive

conformations.

Protease Recognition: The hydrophobic benzyl ether facilitates binding to the S1'

hydrophobic pocket of target enzymes.

Chemical Structure & Conformational Logic
The scaffold consists of a semi-rigid azepane-2-one ring. The stereochemistry at C3 is pivotal

for biological activity, often requiring enantiopure synthesis starting from the chiral pool (e.g., L-

Lysine).

Structural Diagram (DOT Visualization)
The following diagram illustrates the core structure and its functional zones.

ε-Caprolactam Core
(7-membered Ring)

C3-Benzyloxy Group
(Hydrophobic/Protected -OH) Functionalization

N1-Acetic Acid Moiety
(Zinc Binding / Linker)

 N-Alkylation
Target Interaction

(S1' Pocket & Zn2+)

 Hydrophobic Interaction

 Ionic/Coordination

Click to download full resolution via product page

Caption: Functional decomposition of the 3-benzyloxy-ε-caprolactam scaffold showing the

pharmacophoric contributions of the C3 and N1 substituents.

Synthetic Protocols
This section details the synthesis of the scaffold starting from L-Lysine, ensuring optical purity.

Phase 1: Synthesis of the Chiral Lactam Core (3-
Benzyloxy-ε-caprolactam)
Principle: Diazotization of L-Lysine retains the chiral center (with inversion or retention

depending on conditions) to form α-hydroxy-ε-amino acid, followed by cyclization and O-

protection.
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Step Reagent/Condition Mechanism

1.[1] Diazotization NaNO₂, H₂SO₄, 0°C

Conversion of α-NH₂ to α-OH

(Retention of config via double

inversion or direct substitution).

2. Cyclization Xylene, Reflux (-H₂O)

Thermal lactamization of 6-

amino-2-hydroxyhexanoic acid

to 3-hydroxy-ε-caprolactam.

3. Protection
Benzyl Bromide (BnBr), NaH,

DMF

O-Alkylation to form 3-

benzyloxy-ε-caprolactam.

Phase 2: N-Functionalization (Introduction of Acetic
Acid)
Objective: Attach the carboxymethyl group to the lactam nitrogen.

Protocol:

Reagents: 3-benzyloxy-ε-caprolactam (1.0 eq), Sodium Hydride (NaH, 60% disp, 1.2 eq),

tert-butyl bromoacetate (1.1 eq), THF (anhydrous).

Procedure:

Cool a solution of 3-benzyloxy-ε-caprolactam in dry THF to 0°C under Argon.

Add NaH portion-wise. Stir for 30 min to generate the lactam anion (evolution of H₂ gas).

Add tert-butyl bromoacetate dropwise.

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.

Deprotection (Optional for Acid): Treat the tert-butyl ester with TFA/DCM (1:1) for 2 hours to

yield the free acid: 2-(3-(benzyloxy)-2-oxoazepan-1-yl)acetic acid.
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Synthetic Workflow Diagram
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Caption: Step-wise synthetic route from Chiral Pool (L-Lysine) to the target N-acetic acid

derivative.

Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl₃)
Aromatic Region:
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7.30–7.40 (m, 5H, Ph-H) – confirms Benzyloxy group.

Benzylic Protons:

4.55 (d, 1H) and 4.70 (d, 1H) – AB system of O-CH₂-Ph.

Lactam C3-H:

3.85 (dd, 1H) – Alpha proton, shift indicates O-substitution.

N-CH₂-COOH:

4.10 (d, 1H) and 4.35 (d, 1H) – AB system due to ring chirality.

Ring Protons: Multiplets at

1.5–3.5 (8H) corresponding to the caprolactam methylene envelope.

Mass Spectrometry (ESI-MS)
Positive Mode:

and

.

Fragmentation: Loss of benzyl group (

) is a common diagnostic fragment.

Biological & Medicinal Utility[2][3][4]
A. Metalloprotease Inhibition (ACE / NEP)
The N-acetic acid group mimics the C-terminal carboxylate of peptide substrates, coordinating

the active site Zinc ion (

). The 3-benzyloxy group occupies the

subsite.

Optimization: The benzyl group is often removed (
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) to yield the free hydroxyl, which can be converted to a thiol (-SH) via Mitsunobu reaction
(thioacetate) to create potent inhibitors like Omapatrilat analogs [1].

B. Peptidomimetics (Freidinger Lactams)
This scaffold restricts the

(psi) and

(phi) torsion angles of the peptide backbone.

Constraint: The 7-membered ring forces the

bond into a fixed conformation, reducing the entropy penalty upon binding to receptors.

Application: Used in the design of Substance P antagonists and Growth Hormone

Secretagogues [2].

Safety & Handling
Reactivity: The N-alkylation step uses Sodium Hydride (NaH), which is pyrophoric and

evolves hydrogen gas. Perform in a well-ventilated fume hood under inert atmosphere

(Argon/Nitrogen).

Toxicity: Benzyl bromide is a potent lachrymator. Handle with double gloves and eye

protection.

Storage: The final acid derivative is stable at

but should be protected from moisture to prevent hydrolysis of the amide bond (though
lactams are generally stable).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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